8-(Prop-2-yn-1-yloxy)octan-1-ol

Description

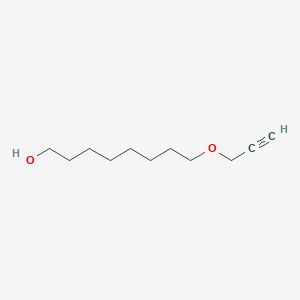

8-(Prop-2-yn-1-yloxy)octan-1-ol (CAS: 163495-50-9) is a primary alcohol featuring a propargyl ether group at the 8-position of an octanol backbone. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol and a typical purity of 95% . The compound’s structure combines a hydrophobic octyl chain with a terminal hydroxyl group and a propargyl ether moiety, making it a versatile intermediate in organic synthesis. The propargyl group enables participation in click chemistry (e.g., azide-alkyne cycloaddition), while the hydroxyl group allows for further derivatization, such as esterification or etherification.

Properties

IUPAC Name |

8-prop-2-ynoxyoctan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-10-13-11-8-6-4-3-5-7-9-12/h1,12H,3-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKRJZJDKLDKCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-(Prop-2-yn-1-yloxy)octan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of octan-1-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-(Prop-2-yn-1-yloxy)octan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the propargyl ether group, leading to the formation of different substituted ethers.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

Solvents: Dimethylformamide (DMF), dichloromethane (CH2Cl2).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Applications in Polymer Chemistry

One of the primary applications of 8AA is in the synthesis of polymers via "click chemistry," particularly through azide-alkyne cycloaddition reactions. This method allows for the efficient formation of triazole linkages, which are valuable in enhancing the mechanical properties and thermal stability of polymers.

Case Study: Polymerization Kinetics

Recent studies have investigated the kinetics of polymerization involving 8AA. The results indicated that 8AA exhibits a higher reactivity compared to similar compounds with longer hydrocarbon chains. For instance, a study reported that the polymerization rate of 8AA was approximately 1.3 times higher than that of a related compound with a longer spacer, attributed to its lower molar mass and higher initial concentration during reactions .

| Polymerization Parameter | Value for 8AA | Value for Related Compound |

|---|---|---|

| Molar Mass (g/mol) | 209.3 | 265.4 |

| Reaction Order (n) | 2 | - |

| Preexponential Factor (A) | Higher | Lower |

Applications in Medicinal Chemistry

In medicinal chemistry, 8AA has been explored as a building block for synthesizing bioactive compounds. Its ability to act as a functionalized linker makes it suitable for developing new pharmaceuticals.

Case Study: Synthesis of Bioactive Compounds

Research has shown that derivatives of 8AA can be utilized to synthesize compounds targeting specific biological pathways. For example, modifications to the alkynyl group have led to the creation of potential inhibitors for viral enzymes such as Hepatitis B virus RNase H, showcasing its relevance in antiviral drug development .

Applications in Materials Science

The unique properties of 8AA also lend themselves to applications in materials science, particularly in creating functionalized surfaces and coatings.

Case Study: Surface Functionalization

Studies have demonstrated that polymers synthesized from 8AA can be used to modify surfaces for enhanced adhesion and hydrophobicity. These materials find applications in coatings that require water-repellent properties while maintaining structural integrity under various environmental conditions .

Mechanism of Action

The mechanism by which 8-(Prop-2-yn-1-yloxy)octan-1-ol exerts its effects involves its reactive propargyl ether group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes or proteins, leading to inhibition or modification .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations:

- Functional Group Diversity: The target compound’s propargyl ether contrasts with amines (8-(N,N-Diethylamino)octan-1-ol), silicon-based groups (8-(dimethyl(octyl)silyl)octan-1-ol), and cyclopropane rings (compounds 14, 15). These groups dictate solubility, reactivity, and applications.

Physicochemical Properties

Solubility and Stability:

- This compound: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl group; stability influenced by the propargyl ether’s sensitivity to strong acids/bases.

- 8-(N,N-Diethylamino)octan-1-ol: Enhanced water solubility under acidic conditions (amine protonation); stable in basic environments .

- Silicon Analog : Highly hydrophobic (silyl group), likely insoluble in water; thermally stable due to Si–C bonds .

- Cyclopropane Derivatives : Rigid structure may reduce solubility but enhance lipid membrane interactions, relevant in drug delivery .

Reactivity:

- Click Chemistry : The propargyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition, unlike the amine or silyl analogs.

- Nitrile Reactivity : (Prop-2-yn-1-ylsulfanyl)carbonitrile’s nitrile group allows nucleophilic additions, absent in the target compound .

- Cyclopropane Stability : Compounds 14 and 15 exhibit stability under physiological conditions, suitable for biomedical applications .

Biological Activity

8-(Prop-2-yn-1-yloxy)octan-1-ol is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its alkyne functional group, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of octanol derivatives with propargyl alcohol under controlled conditions, allowing for the formation of the desired compound with high purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human colon adenocarcinoma (COLO-205) and breast adenocarcinoma (MCF-7) cells. The compound demonstrated an IC50 value ranging from 83 to 368 μM, indicating moderate to strong antiproliferative activity .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| COLO-205 | 83 - 368 |

| MCF-7 | Not specified |

| K-562 (Leukemia) | Not specified |

The mechanism by which this compound exerts its cytotoxic effects appears to involve mitochondrial impairment, leading to apoptosis in cancer cells. Studies have shown that compounds with similar structures induce cell cycle arrest and activate caspases, which are crucial for the apoptotic process .

Case Studies

A notable study evaluated the compound's effects on various cancer cell lines, revealing that it not only inhibited cell proliferation but also reduced tumor growth in xenograft models. This suggests that this compound may have potential as a therapeutic agent in cancer treatment .

Pharmacological Properties

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess other pharmacological activities, including anti-inflammatory and antimicrobial effects. These properties could broaden its application in therapeutic contexts beyond oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.